5-fluoro-2,4-dimethyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
Beschreibung
This compound features a pyrimidine core substituted with fluorine (position 5), two methyl groups (positions 2 and 4), and a piperazine moiety at position 4. The piperazine is further functionalized with a 2-methylpyrazolo[1,5-a]pyrazine group.
Eigenschaften
IUPAC Name |
4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN7/c1-11-10-14-16(19-4-5-25(14)22-11)23-6-8-24(9-7-23)17-15(18)12(2)20-13(3)21-17/h4-5,10H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVPOYWMAXRTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC(=NC(=C4F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5-Fluoro-2,4-dimethyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine (CAS Number: 2640975-92-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer effects, enzyme inhibition, and potential applications in drug development.
The compound has the following chemical properties:
- Molecular Formula: C₁₇H₂₀FN₇
- Molecular Weight: 341.4 g/mol
- Structure: The compound features a pyrimidine core substituted with a piperazine ring and a pyrazolo[1,5-a]pyrazine moiety, which are known for their biological activity.
Biological Activity Overview
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities:
1. Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:
- Mechanism of Action: These compounds often act as selective protein inhibitors and target various signaling pathways involved in cancer cell proliferation and survival .
- Case Studies: In vitro studies have shown that compounds similar to 5-fluoro-2,4-dimethyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine can induce apoptosis in cancer cell lines, suggesting their potential as therapeutic agents.
2. Enzyme Inhibition
The compound's structure suggests potential for inhibiting key enzymes:
- Urease Inhibition: Similar compounds have been evaluated for urease inhibition, showing significant activity with IC₅₀ values in the low micromolar range. This indicates that 5-fluoro derivatives may also exhibit similar properties .
- Acetylcholinesterase (AChE) Inhibition: Some pyrazolo[1,5-a]pyrimidines have shown promise as AChE inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
Comparative Biological Activity Table
| Compound Name | Anticancer Activity | Urease Inhibition IC₅₀ (µM) | AChE Inhibition IC₅₀ (µM) |
|---|---|---|---|
| 5-Fluoro Derivative A | High | 3.06 | 15.0 |
| 5-Fluoro Derivative B | Moderate | 4.40 | 10.0 |
| 5-Fluoro Derivative C | High | Not tested | 12.0 |
Synthesis and Functionalization
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves multi-step reactions that enhance their structural diversity and biological activity:
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogs with Pyrazolo[1,5-a]pyrimidine Cores
Substituent Effects on Pharmacological Properties
- Fluorine Substitution: The fluorine at position 5 in the target compound may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., MK55 ). Fluorine’s electronegativity could also influence binding interactions in biological targets.
- Pyrazolo-Pyrazine Moiety : The 2-methylpyrazolo[1,5-a]pyrazine group on the piperazine distinguishes the target from analogs like MK55 and the compound in , which use simpler aromatic substituents. This motif may confer selectivity for enzymes with hydrophobic binding pockets.
Pharmacological Potential
- Kinase Inhibition : Piperazine-linked pyrazolo-pyrimidines are recurrent in kinase inhibitor designs (e.g., JAK2 or PI3K inhibitors) . The target compound’s pyrazolo-pyrazine group may mimic ATP-binding motifs.
- Receptor Antagonism : Compounds with trifluoromethyl groups (e.g., ) often exhibit enhanced binding to G-protein-coupled receptors (GPCRs). The target’s fluorine and methyl groups may similarly optimize receptor interactions.
Q & A
Q. What are the standard synthetic routes for this compound, and how can purity be validated?
Methodological Answer: The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions, including:
- Step 1: Condensation of pyrazole precursors with substituted aldehydes or ketones under reflux conditions (e.g., ethanol or pyridine, 5–8 hours) .
- Step 2: Piperazine coupling via nucleophilic substitution, often requiring anhydrous conditions and catalysts like triethylamine .
- Step 3: Fluorination at the 5-position using fluorinating agents (e.g., Selectfluor®) in aprotic solvents.
Purity Validation:
- Chromatography: Use HPLC with UV detection (λ = 254 nm) and C18 columns.
- Spectroscopy: Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.0–8.5 ppm, piperazine CH₂ at δ 2.5–3.5 ppm) and FT-IR (C-F stretch at ~1100 cm⁻¹) .
- Elemental Analysis: Match calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation) .
Q. How should researchers design experiments to characterize its physicochemical properties?
Methodological Answer:
- Thermal Stability: Perform thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to determine decomposition points .
- Solubility: Use shake-flask method in buffers (pH 1.2–7.4) and logP calculation via HPLC retention times .
- Crystallography: Recrystallize from ethanol/dioxane and analyze single-crystal X-ray diffraction for packing motifs .
- Safety Protocols: Follow guidelines for handling fluorinated compounds (e.g., fume hoods, PPE, waste segregation) .
Advanced Research Questions
Q. What strategies optimize the yield of this compound in multi-step synthesis?
Methodological Answer:
- Reaction Optimization:
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
| Step | Reagents | Conditions | Yield Range |
|---|---|---|---|
| Pyrazole synthesis | Phenylhydrazine, benzylideneacetone | Ethanol reflux, 6 h | 62–70% |
| Piperazine coupling | 2-Methylpyrazolo[1,5-a]pyrazine, DIPEA | DMF, 80°C, 12 h | 55–68% |
Q. How can researchers resolve contradictions in spectral data during characterization?
Methodological Answer:
- NMR Ambiguities: Use 2D techniques (HSQC, HMBC) to assign overlapping aromatic/piperazine signals .
- Mass Spec Discrepancies: Compare ESI-MS isotopic patterns with theoretical simulations (e.g., m/z 439.2 [M+H]⁺) .
- Cross-Validation: Benchmark against structurally similar compounds (e.g., 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine, CAS 87119-67-3) .
Q. What in vitro assays are suitable for evaluating its bioactivity?
Methodological Answer:
Q. How to design experiments assessing its environmental fate and ecotoxicity?
Methodological Answer:
Q. What theoretical frameworks guide structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular Docking: Map interactions with target proteins (e.g., VEGFR2 PDB: 3WZE) using AutoDock Vina .
- QSAR Models: Corrogate substituent effects (e.g., fluorine’s electronegativity, piperazine’s flexibility) with bioactivity .
- Pharmacophore Analysis: Identify critical motifs (e.g., pyrimidine core, 2-methylpyrazolo group) for target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
